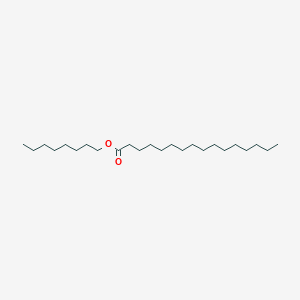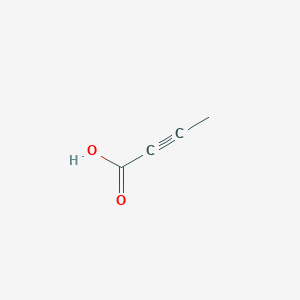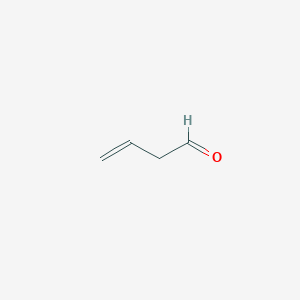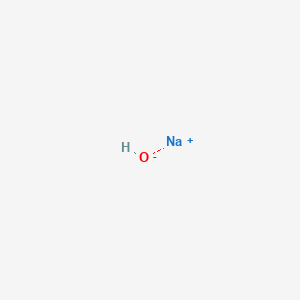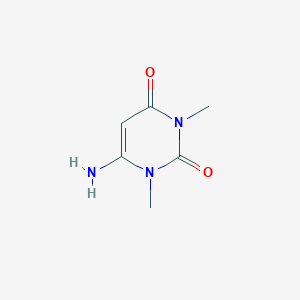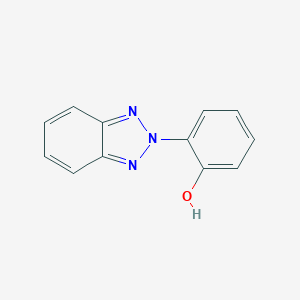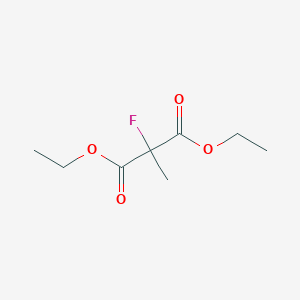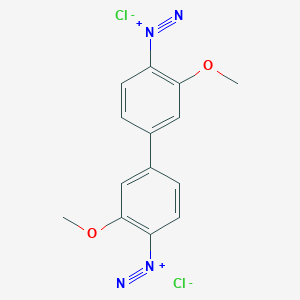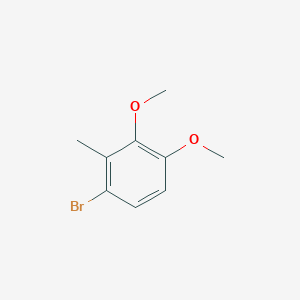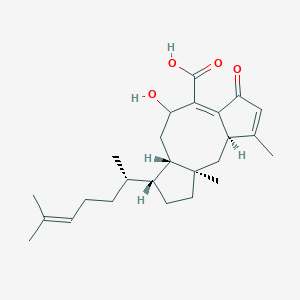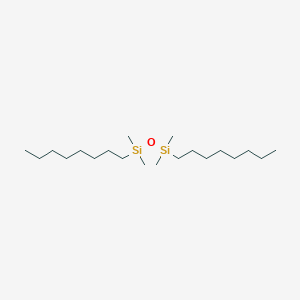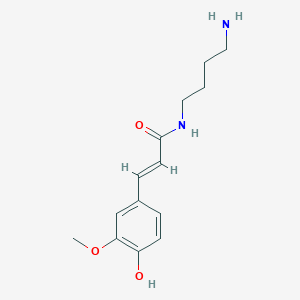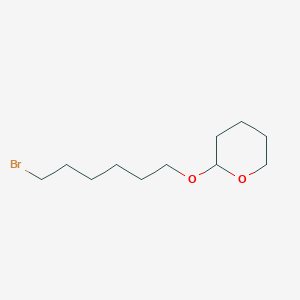
2-(6-Bromohexyloxy)tetrahydro-2H-pyran
概要
説明
2-(6-Bromohexyloxy)tetrahydro-2H-pyran is an intermediate in the synthesis of (4E, 11Z)-Sphingadienine-C18-1-phosphate, which is a sphingoid base of sea cucumber cerebroside that may have cytotoxicity activity against human colon cancer cells .
Synthesis Analysis
This compound can be synthesized by reacting 6-bromohexanol and pyridinium p-toluenesulfonate in anhydrous dichloromethane .Molecular Structure Analysis
The molecular formula of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran is C11H21BrO2 . The average mass is 265.187 Da and the monoisotopic mass is 264.072479 Da .Chemical Reactions Analysis
2-(6-Bromohexyloxy)tetrahydro-2H-pyran may be used as a reactant in the synthesis of diethyl 6-(tetrahydropyran-2-yloxy)hexylphosphonate and 13-(tetrahydo-2H-pyran-2-yloxy)-6-tridecyn-1-ol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 265.19 g/mol . It has a density of 1.209 g/mL at 25 °C (lit.) . The boiling point is 125 °C/0.1 mmHg (lit.) . The refractive index is n20/D 1.478 (lit.) .科学的研究の応用
Synthesis of Diethyl 6-(tetrahydropyran-2-yloxy)hexylphosphonate
“2-(6-Bromohexyloxy)tetrahydro-2H-pyran” can be used as a reactant in the synthesis of "diethyl 6-(tetrahydropyran-2-yloxy)hexylphosphonate" . This compound could potentially be used in a variety of applications, including as a building block for more complex organic molecules.
Synthesis of 13-(tetrahydo-2H-pyran-2-yloxy)-6-tridecyn-1-ol
This compound can also be used in the synthesis of "13-(tetrahydo-2H-pyran-2-yloxy)-6-tridecyn-1-ol" . Similar to the previous compound, this molecule could serve as a precursor for the synthesis of more complex organic compounds.
作用機序
Target of Action
It’s known that this compound can be used as a reactant in the synthesis of other compounds .
Mode of Action
It’s known that this compound can be synthesized by reacting 6-bromohexanol and pyridinium p-toluenesulfonate in anhydrous dichloromethane .
Result of Action
It’s known that this compound may be used as a reactant in the synthesis of diethyl 6-(tetrahydropyran-2-yloxy)hexylphosphonate and 13-(tetrahydo-2H-pyran-2-yloxy)-6-tridecyn-1-ol .
特性
IUPAC Name |
2-(6-bromohexoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO2/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSSIUJITPYGLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10886079 | |
| Record name | 2H-Pyran, 2-[(6-bromohexyl)oxy]tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10886079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromohexyloxy)tetrahydro-2H-pyran | |
CAS RN |
53963-10-3 | |
| Record name | 2-(6-Bromohexyloxy)tetrahydropyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53963-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran, 2-((6-bromohexyl)oxy)tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053963103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran, 2-[(6-bromohexyl)oxy]tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Pyran, 2-[(6-bromohexyl)oxy]tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10886079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(6-bromohexyl)oxy]tetrahydro-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of molecules can be synthesized using 2-(6-Bromohexyloxy)tetrahydro-2H-pyran as a building block?
A: 2-(6-Bromohexyloxy)tetrahydro-2H-pyran serves as a versatile building block in organic synthesis, particularly valuable for constructing complex molecules. Research indicates its use in creating diverse structures such as alkaloids [], symmetrical olefins [], and 14-membered macrocyclic ethers []. This highlights its utility in accessing various chemical functionalities and ring systems relevant to different fields of chemistry.
Q2: Can you elaborate on the advantages of using 2-(6-Bromohexyloxy)tetrahydro-2H-pyran in multi-step synthesis?
A: The structure of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran presents a strategic advantage in multi-step synthesis. The tetrahydropyran (THP) group acts as a protecting group for the alcohol functionality []. This protection is crucial in complex syntheses, allowing chemists to manipulate other reactive groups within the molecule without affecting the alcohol. The bromine atom serves as a handle for further functionalization, enabling the introduction of diverse substituents at a later stage. This controlled reactivity makes 2-(6-Bromohexyloxy)tetrahydro-2H-pyran a valuable tool for building complex molecular architectures in a stepwise and controlled manner.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

